REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].[F:15][C:16]([Si](C)(C)C)([F:18])[F:17]>CN(C)C=O>[F:15][C:16]([F:18])([F:17])[CH:7]([C:6]1[S:5][CH:4]=[N:3][C:2]=1[CH3:1])[OH:8] |f:1.2.3|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CSC1C=O
|
Name
|
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.419 mL
|
Type
|
reactant
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 2.2 hours
|
Duration
|
2.2 h
|
Type
|
CUSTOM
|
Details
|
Then, purification by preparative thin-layer chromatography (chloroform/methanol=15/1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(O)C1=C(N=CS1)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 393 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |